N-(2-phenoxyethyl)piperidin-4-amine
Description
N-(2-Phenoxyethyl)piperidin-4-amine is a piperidine derivative featuring a phenoxyethyl substituent on the piperidin-4-amine nitrogen. For example, intermediates like N-(4-chloro-2-nitrophenyl)piperidin-4-amine are synthesized through coupling reactions between halogenated nitroarenes and 4-aminopiperidine under weak alkaline conditions . The phenoxyethyl group introduces an ether linkage, which may enhance solubility compared to purely aliphatic or aromatic substituents. This structural motif is common in drug discovery, particularly for targeting neurotransmitter receptors or enzymes like bacterial topoisomerases .
Properties
IUPAC Name |
N-(2-phenoxyethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12/h1-5,12,14-15H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPXXCZQUVGKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyethyl)piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 2-phenoxyethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group of 2-phenoxyethanol.
Nucleophilic Substitution: The deprotonated 2-phenoxyethanol then undergoes nucleophilic substitution with piperidine, forming N-(2-phenoxyethyl)piperidine.
Amine Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyethyl)piperidin-4-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as secondary or tertiary amines.
Substitution: The phenoxyethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Pharmacological Properties
N-(2-phenoxyethyl)piperidin-4-amine has been investigated for its potential as a therapeutic agent in several areas:
- Analgesic Activity : The compound is structurally related to opioid analgesics. Research indicates that modifications in the piperidine structure can lead to significant changes in analgesic potency. For example, derivatives of piperidin-4-amine have shown potent μ-opioid receptor activity, suggesting that this compound could be explored as a candidate for pain management therapies .
- Acetylcholinesterase Inhibition : Studies have demonstrated that phenoxyethyl amines can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibitors like this compound could potentially be developed for treating neurodegenerative diseases such as Alzheimer's disease, where AChE activity is often dysregulated .
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Starting Material Preparation : The synthesis often begins with piperidin-4-one, which undergoes reductive amination to introduce the phenoxyethyl group.
- Functionalization : Various methods, including nucleophilic aromatic substitutions and acylation reactions, are employed to modify the piperidine ring and enhance biological activity .
- Characterization : The resulting compounds are characterized using techniques such as NMR and mass spectrometry to confirm their structures and purity .
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Anti-inflammatory Properties : Some studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating conditions such as arthritis .
- Neurological Disorders : Given its AChE inhibitory activity, it may also be explored for applications in treating cognitive disorders by enhancing cholinergic signaling in the brain .
Case Studies and Research Findings
Several studies have documented the effects and applications of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-(2-phenoxyethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The phenoxyethyl group may enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(2-phenoxyethyl)piperidin-4-amine with structurally related piperidin-4-amine derivatives, focusing on molecular properties, substituents, and inferred biological implications:
Key Structural and Functional Insights:
Substituent Effects on Polarity: The phenoxyethyl group in the target compound introduces an ether oxygen, enhancing polarity compared to purely aromatic (e.g., N-phenyl) or aliphatic (e.g., N-pentan-3-yl) substituents . This may improve aqueous solubility, critical for bioavailability.
Biological Activity Trends :
- Compounds with aromatic substituents (e.g., phenylethyl, benzyl) are often associated with CNS activity, such as dopamine or opioid receptor modulation .
- Heterocyclic derivatives (e.g., benzoxazole) show promise in targeting enzymes like bacterial topoisomerases or kinases .
Synthetic Considerations :
Biological Activity
N-(2-phenoxyethyl)piperidin-4-amine is a compound that has garnered attention for its potential biological activity, particularly as a pharmacological agent. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound is a derivative of piperidine, a cyclic amine known for its diverse biological activities. The phenoxyethyl moiety is significant as it enhances the compound's interaction with various biological targets, particularly in the central nervous system and in enzyme inhibition.
The compound has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR1/2B subunit combination. This receptor plays a crucial role in synaptic plasticity and memory function. The binding affinity of this compound to NMDA receptors suggests its potential use in treating neurological disorders such as Alzheimer's disease and other neurodegenerative conditions.
NMDA Receptor Antagonism
Research indicates that modifications to the structure of related compounds can significantly enhance their potency as NMDA receptor antagonists. For instance, a study reported that a hydroxyl substituent on the phenyl ring increased potency by approximately 25-fold (IC50 = 0.025 µM) compared to its parent compound . This illustrates how subtle changes in chemical structure can lead to significant variations in biological activity.
Acetylcholinesterase Inhibition
In addition to NMDA receptor antagonism, this compound derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. A study synthesized several phenoxyethyl piperidine derivatives and assessed their AChE inhibitory activity using the modified Ellman’s method. The most potent inhibitors exhibited IC50 values comparable to established drugs like donepezil .
In Vitro Studies
- NMDA Receptor Binding : A comparative analysis of various derivatives showed that those with additional hydroxyl groups exhibited enhanced binding affinity to NMDA receptors, suggesting a structure-activity relationship (SAR) that could guide future drug design .
- AChE Inhibition : The synthesized phenoxyethyl piperidine derivatives demonstrated varying degrees of AChE inhibition, with some compounds achieving IC50 values below 10 µM, indicating potential therapeutic applications in cognitive enhancement .
- Anticancer Activity : Some derivatives were evaluated for their anticancer properties against human liver cancer cell lines (HepG2). Notably, one compound showed an IC50 value of 11.3 µM, indicating significant antiproliferative effects .
Data Table: Biological Activities of Selected Derivatives
| Compound Name | Target | IC50 Value (µM) | Activity Description |
|---|---|---|---|
| This compound | NMDA Receptor | 0.63 | Potent antagonist at NR1/2B subunits |
| Hydroxyl-substituted derivative | NMDA Receptor | 0.025 | Enhanced potency due to structural modification |
| Phenoxyethyl derivative | Acetylcholinesterase | <10 | Comparable to donepezil |
| Anticancer derivative | HepG2 Cells | 11.3 | Significant antiproliferative activity |
Q & A
What are the common synthetic routes for N-(2-phenoxyethyl)piperidin-4-amine, and how do reaction conditions influence yield and purity?
Basic Research Focus
this compound can be synthesized via reductive alkylation or coupling reactions. A typical approach involves reacting piperidin-4-amine derivatives with phenoxyethyl halides under basic conditions (e.g., NaH or K₂CO₃ in acetonitrile). Solvent-free methods, as demonstrated for analogous piperidin-4-amine derivatives, may improve atom economy and reduce purification complexity .
Methodological Considerations:
- Reductive alkylation: Use of NaBH₃CN or H₂/Pd-C for amine-alkylation, with yields dependent on stoichiometric ratios and temperature control (e.g., 60–80% yields at 50–70°C) .
- Coupling reactions: Optimization of weak alkali conditions (pH 8–9) minimizes by-products during aryl-halide coupling .
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol enhances purity (>95%) .
How can spectroscopic and chromatographic techniques be employed to characterize this compound?
Basic Research Focus
Structural elucidation requires a multi-technique approach:
- NMR: ¹H NMR identifies ethyl-phenoxy protons (δ 3.8–4.2 ppm for OCH₂CH₂N) and piperidine ring protons (δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl/amine linkages (e.g., δ 160–165 ppm for C=O in related amides) .
- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺ at m/z 277.18) validate the molecular formula (C₁₅H₂₂N₂O) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace impurities .
Advanced Application:
- UV-Vis kinetics: Monitor oxidation reactions (e.g., KMnO₄-mediated degradation) at λ = 525 nm to derive rate constants .
What mechanistic insights explain the oxidation behavior of this compound under catalytic conditions?
Advanced Research Focus
Oxidation pathways depend on catalysts and reaction media. For example, Ru(III)-catalyzed oxidation with KMnO₄ in acidic conditions follows a 1:4 stoichiometry, producing fragmented amines and aromatic byproducts (e.g., chlorobenzene from analogous compounds) .
Key Mechanistic Steps:
Catalyst activation: Ru(III) coordinates with the amine, facilitating electron transfer to MnO₄⁻.
C–N bond cleavage: Radical intermediates form, leading to aldehydes or carboxylic acids.
Product stability: DFT calculations validate intermediate stability and transition states .
How do computational methods (e.g., DFT) resolve contradictions in experimental data for piperidin-4-amine derivatives?
Advanced Research Focus
Discrepancies in reaction outcomes (e.g., unexpected stereochemistry or by-products) arise from electronic or steric effects. DFT studies on analogous compounds reveal:
- Electrostatic potential maps: Highlight nucleophilic sites (e.g., N-atom in piperidine) prone to alkylation or oxidation .
- Transition state modeling: Predict regioselectivity in coupling reactions (e.g., preferential para-substitution in aryl halides) .
Case Study:
DFT analysis of N-(substituted arylidene)piperidin-4-amines showed that electron-withdrawing groups (e.g., -CF₃) lower LUMO energy, enhancing reactivity in Michael additions .
What strategies optimize solvent-free synthesis of this compound to minimize environmental impact?
Advanced Research Focus
Solvent-free methods reduce waste and energy use:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
